2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxyphenyl group, a methyl group, and a morpholinylsulfonyl group attached to a benzamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Backbone: The initial step involves the formation of the benzamide backbone by reacting aniline with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with the benzamide intermediate.
Methylation: The methyl group is introduced via a methylation reaction using a suitable methylating agent.
Attachment of the Morpholinylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share a similar benzamide backbone and exhibit comparable biological activities.
Chalcone Derivatives: Chalcones are known for their diverse pharmacological properties and structural similarity to benzamides.
Indole Derivatives: Indoles are another class of compounds with significant biological activities and structural resemblance to benzamides.
Uniqueness
2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
Molecular Formula |
C18H19ClN2O5S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)-N-methyl-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19ClN2O5S/c1-20(16-4-2-3-5-17(16)22)18(23)14-12-13(6-7-15(14)19)27(24,25)21-8-10-26-11-9-21/h2-7,12,22H,8-11H2,1H3 |
InChI Key |
REZXROMQMHTRBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1O)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
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